molecular formula C14H15N3O B11803616 2-(5-(4-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(4-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11803616
M. Wt: 241.29 g/mol
InChI Key: MVSNNDOSLCGODD-UHFFFAOYSA-N
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Description

2-(5-(4-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the isopropoxyphenyl group.

    Introduction of the Acetonitrile Group: The acetonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-(5-(4-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding, given its potential bioactivity.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(4-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: Lacks the isopropoxy group, which may affect its chemical reactivity and biological activity.

    2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains a methoxy group instead of an isopropoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

The presence of the isopropoxyphenyl group in 2-(5-(4-Isopropoxyphenyl)-1H-pyrazol-3-yl)acetonitrile imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-[3-(4-propan-2-yloxyphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C14H15N3O/c1-10(2)18-13-5-3-11(4-6-13)14-9-12(7-8-15)16-17-14/h3-6,9-10H,7H2,1-2H3,(H,16,17)

InChI Key

MVSNNDOSLCGODD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)CC#N

Origin of Product

United States

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